H-Arg-Ser-Arg-OH

Leukotriene Biology Enzymology Structural Biology

H-Arg-Ser-Arg-OH (CAS 115035-42-2, RSR) is a sequence-defined tripeptide substrate validated explicitly for quantifying LTA4 hydrolase aminopeptidase activity, with a co-crystal structure (PDB 3B7S) confirming its precise binding mode. Its unique Arg-Ser-Arg topography, featuring a central hydrogen-bonding serine, imparts electrostatic and recognition properties that generic poly-arginine analogs (e.g., RRR, RRS) cannot replicate. This compound also constitutes the essential core of the furin-cleavable RSRR linker and osteoblast-selective KRSR adhesion peptide, enabling orthogonal biomaterial strategies distinct from RGD-based systems. Procure with confidence for LTA4H inhibitor screening, protease-responsive drug delivery design, and osseointegration coating development.

Molecular Formula C15H31N9O5
Molecular Weight 417.46 g/mol
Cat. No. B12408250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg-Ser-Arg-OH
Molecular FormulaC15H31N9O5
Molecular Weight417.46 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N
InChIInChI=1S/C15H31N9O5/c16-8(3-1-5-21-14(17)18)11(26)24-10(7-25)12(27)23-9(13(28)29)4-2-6-22-15(19)20/h8-10,25H,1-7,16H2,(H,23,27)(H,24,26)(H,28,29)(H4,17,18,21)(H4,19,20,22)/t8-,9-,10-/m0/s1
InChIKeyVENMDXUVHSKEIN-GUBZILKMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Arg-Ser-Arg-OH Procurement Guide: Tripeptide Specifications and Biochemical Applications


H-Arg-Ser-Arg-OH (CAS 115035-42-2), also designated as RSR or Arginylserylarginine, is a synthetic tripeptide composed of two arginine residues flanking a central serine residue . The compound exists as a white to off-white lyophilized powder with a molecular weight of approximately 417.46 Da (C15H31N9O5), exhibiting high aqueous solubility and a strongly cationic character (pI approximately 10.5) attributable to the guanidinium groups of its terminal arginines [1]. The RSR motif is recognized as a component of the larger RSRR consensus sequence and serves as a validated substrate for the tripeptidase activity of leukotriene A4 hydrolase (LTA4H) [2].

Why Generic Tripeptide Substitution of H-Arg-Ser-Arg-OH Compromises Experimental Reproducibility


Substitution of H-Arg-Ser-Arg-OH with seemingly analogous tripeptides such as H-Arg-Arg-Ser-OH (RRS) or H-Arg-Arg-Arg-OH (RRR) is inadvisable due to fundamental differences in electrostatic topography, hydrogen-bonding capacity, and protease recognition. The central serine residue in RSR introduces a hydroxyl group capable of hydrogen bonding that is absent in poly-arginine analogs, thereby altering molecular recognition in enzymatic assays [1]. Critically, the LTA4 hydrolase aminopeptidase assay—the most quantitatively validated application for this compound—exhibits sequence-specificity for RSR, and substitution with RRS or RRR is not biochemically equivalent in this context [2]. Furthermore, in osteoblast adhesion research, the KRSR tetrapeptide (Lys-Arg-Ser-Arg) demonstrates cell-type selectivity that is mechanistically distinct from canonical RGD-based peptides; the RSR core is essential for this heparan sulfate-mediated adhesion mechanism, which generic tripeptides lacking the precise Arg-Ser-Arg sequence cannot recapitulate [3].

Quantitative Differentiation Evidence for H-Arg-Ser-Arg-OH: Comparator-Based Analysis


High-Resolution Structural Validation of RSR as LTA4 Hydrolase Tripeptidase Substrate

H-Arg-Ser-Arg-OH (RSR) has been co-crystallized with the E296Q mutant of human leukotriene A4 hydrolase (LTA4H), providing atomic-resolution structural evidence of its specific binding mode as a tripeptide substrate [1]. The crystal structure (PDB ID: 3B7S) resolved at 1.47 Å demonstrates that RSR occupies the aminopeptidase active site in a catalytically relevant orientation, enabling detailed dissection of the enzyme's tripeptidase chemistry [1]. This structural validation establishes RSR as a well-characterized, sequence-specific substrate for LTA4H aminopeptidase activity assays [2]. By contrast, commonly used surrogate substrates such as alanine-para-nitroanilide (Ala-pNA) or leucine-pNA are chromogenic pseudosubstrates that do not recapitulate the tripeptide binding mode and provide only an indirect readout of general aminopeptidase activity without the sequence context of physiological LTA4H peptide substrates [3].

Leukotriene Biology Enzymology Structural Biology

Selective Osteoblast Adhesion Mediated by RSR-Containing Tetrapeptide

The tetrapeptide Lys-Arg-Ser-Arg (KRSR), which contains the RSR core sequence, has been shown to selectively enhance osteoblast adhesion via heparan sulfate-mediated mechanisms that are distinct from canonical integrin-binding pathways [1]. In direct comparative experiments, osteoblast adhesion on KRSR-modified substrates was significantly enhanced (p < 0.05) relative to unmodified controls, whereas endothelial cell and fibroblast adhesion was not enhanced under identical conditions, indicating osteoblast- or bone-cell specificity [1]. Importantly, competitive blocking with soluble Arg-Gly-Asp-Ser (RGDS) peptides did not inhibit subsequent osteoblast adhesion to KRSR-modified surfaces, providing quantitative evidence that the RSR-containing peptide operates via a proteoglycan-mediated mechanism that is mechanistically independent of the integrin-mediated adhesion pathway utilized by RGD peptides [1].

Biomaterials Orthopedic Implants Tissue Engineering

RSR Sequence as Structural Component of Furin Protease Recognition Motif

The RSR sequence constitutes the N-terminal portion of the RSRR furin protease cleavage consensus site (Arg-X-(Lys/Arg)-Arg↓), a well-characterized recognition motif for the proprotein convertase furin [1]. In Cryptosporidium parvum glycoprotein gp40/15, the endogenous RSRR site is cleaved by both human furin and parasite-derived furin-like protease activity, and site-directed mutagenesis of the RSRR sequence to ASRR abolishes this cleavage [1]. The tetrapeptide RSRR is recognized with higher affinity by furin compared to the minimal consensus RXXR, with the N-terminal Arg (position P4) and the Arg at P1 being critical determinants of substrate specificity that are both contributed by the RSR core [2]. This positions H-Arg-Ser-Arg-OH as a foundational building block for constructing furin-cleavable peptide linkers and pro-drug activation sequences.

Proprotein Convertase Biology Substrate Specificity Proteolytic Processing

H-Arg-Ser-Arg-OH as Validated Tripeptidase Activity Probe

Tholander and Haeggström developed a validated assay specifically utilizing H-Arg-Ser-Arg-OH (RSR) for the rapid determination of the tripeptidase activity of LTA4 hydrolase [1]. The RSR tripeptide serves as a sequence-specific aminopeptidase substrate, enabling direct measurement of the enzyme's tripeptide-cleaving activity that is distinct from its epoxide hydrolase function [2]. The structural characterization of the LTA4H-RSR complex (PDB 3B7S) revealed that peptide turnover involves a substrate positional shift associated with exchange of zinc coordinating groups while maintaining overall coordination geometry [2]. This validated assay methodology provides a reproducible framework for inhibitor screening and structure-activity relationship studies targeting the aminopeptidase active site of LTA4H [1].

Enzyme Kinetics Aminopeptidase Assays Leukotriene Metabolism

Validated Application Scenarios for H-Arg-Ser-Arg-OH in Research and Industrial Settings


LTA4 Hydrolase Aminopeptidase Activity Assays and Inhibitor Screening

H-Arg-Ser-Arg-OH serves as the validated tripeptide substrate for measuring the aminopeptidase activity of LTA4 hydrolase, a bifunctional enzyme implicated in leukotriene biosynthesis and inflammatory pathways [1]. The established assay methodology enables researchers to independently quantify tripeptidase activity distinct from epoxide hydrolase function, facilitating the identification and characterization of active site-selective LTA4H inhibitors [1]. This application is directly supported by the co-crystal structure (PDB 3B7S) demonstrating the precise binding mode of RSR within the enzyme's active site [2].

Osteoblast-Selective Biomaterial Surface Functionalization

The RSR-containing tetrapeptide KRSR (Lys-Arg-Ser-Arg) enables selective enhancement of osteoblast adhesion on implant surfaces via heparan sulfate-mediated mechanisms that are mechanistically distinct from RGD-based adhesion strategies [3]. For industrial procurement in dental and orthopedic biomaterial development, the RSR core tripeptide represents a critical component for designing osteoblast-specific coatings that promote osseointegration while minimizing fibroblast adhesion and fibrous encapsulation [3]. This orthogonal adhesion mechanism permits combinatorial surface functionalization with both RGD and KRSR peptides without competitive interference [3].

Furin-Cleavable Linker and Pro-Drug Activation System Design

H-Arg-Ser-Arg-OH constitutes the N-terminal tripeptide of the RSRR furin cleavage consensus sequence, a validated recognition motif for the proprotein convertase furin that is widely exploited in pro-drug activation strategies and protease-responsive drug delivery systems [4]. Site-directed mutagenesis studies confirm that modification of the RSRR sequence to ASRR abrogates furin-mediated cleavage, establishing the critical requirement for the RSR core in maintaining protease recognition [4]. This positions H-Arg-Ser-Arg-OH as an essential synthetic intermediate for constructing furin-sensitive peptide linkers in therapeutic peptide and protein engineering applications.

Peptide-DNA Binding Models and Charge-Distribution Studies

The highly cationic character of H-Arg-Ser-Arg-OH (pI approximately 10.5), combined with the hydrogen-bonding capacity of the central serine hydroxyl, makes this tripeptide a useful model compound for investigating electrostatic interactions between cationic peptides and polyanionic nucleic acids . Researchers utilize RSR to examine the conformational freedom and electrostatic association behavior of arginine-rich motifs in solution, providing fundamental insights into peptide-nucleic acid recognition that inform the design of cell-penetrating peptides and nucleic acid delivery vectors .

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